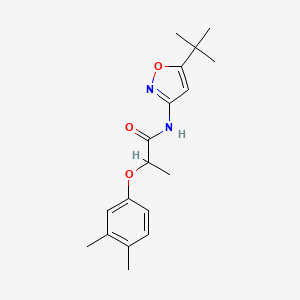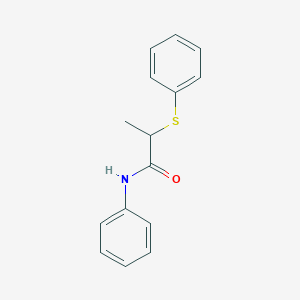![molecular formula C13H10FN5OS B5157449 2-[(4-amino-5-cyano-2-pyrimidinyl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B5157449.png)
2-[(4-amino-5-cyano-2-pyrimidinyl)thio]-N-(2-fluorophenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4-amino-5-cyano-2-pyrimidinyl)thio]-N-(2-fluorophenyl)acetamide is a chemical compound that has gained significant attention in the field of scientific research. It is commonly referred to as 'compound X' and has been studied extensively for its potential applications in various fields.
作用机制
The mechanism of action of compound X involves its ability to inhibit specific enzymes involved in various biological processes. In cancer cells, it inhibits the enzyme thymidylate synthase, which is involved in DNA synthesis. In inflammation, it inhibits the enzyme cyclooxygenase-2, which is involved in the production of inflammatory cytokines. In infectious diseases, it inhibits the enzymes dihydrofolate reductase and thymidine kinase, which are involved in the replication of bacteria and viruses.
Biochemical and Physiological Effects:
Compound X has been shown to have various biochemical and physiological effects. In cancer cells, it inhibits cell division and induces cell death. In inflammation, it reduces the levels of inflammatory cytokines and reduces the severity of inflammation. In infectious diseases, it inhibits the replication of bacteria and viruses, thereby reducing the severity of the infection.
实验室实验的优点和局限性
The advantages of using compound X in lab experiments include its ability to target specific enzymes involved in various biological processes, its high potency, and its low toxicity. The limitations include its high cost, the need for specialized equipment and expertise for its synthesis, and the need for further studies to determine its long-term effects.
未来方向
There are several future directions for the study of compound X. One direction is to investigate its potential applications in other fields such as neurodegenerative diseases and cardiovascular diseases. Another direction is to study its long-term effects and potential side effects. Additionally, further studies are needed to optimize its synthesis method and reduce its cost.
Conclusion:
In conclusion, compound X is a chemical compound that has gained significant attention in the field of scientific research. Its potential applications in various fields such as cancer research, inflammation, and infectious diseases make it a promising candidate for further studies. Its ability to target specific enzymes involved in various biological processes, its high potency, and its low toxicity make it an attractive option for lab experiments. However, further studies are needed to determine its long-term effects and potential side effects, as well as to optimize its synthesis method and reduce its cost.
合成方法
The synthesis of compound X involves the reaction between 2-fluoroaniline and 2-chloro-N-(4-cyano-2-thiopyrimidin-5-yl)acetamide in the presence of a base. The reaction is carried out in a solvent such as dimethylformamide or dimethylacetamide at a temperature of around 100°C. The resulting compound is then purified using various techniques such as column chromatography or recrystallization.
科学研究应用
Compound X has been studied extensively for its potential applications in various fields such as cancer research, inflammation, and infectious diseases. In cancer research, it has been shown to inhibit the growth of cancer cells by targeting specific enzymes involved in cell division. In inflammation, it has been shown to reduce the levels of inflammatory cytokines, thereby reducing the severity of inflammation. In infectious diseases, it has been shown to inhibit the growth of bacteria and viruses by targeting specific enzymes involved in their replication.
属性
IUPAC Name |
2-(4-amino-5-cyanopyrimidin-2-yl)sulfanyl-N-(2-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FN5OS/c14-9-3-1-2-4-10(9)18-11(20)7-21-13-17-6-8(5-15)12(16)19-13/h1-4,6H,7H2,(H,18,20)(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCLCLUXCBINRJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=NC=C(C(=N2)N)C#N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-chloro-5-phenyl-7-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5157370.png)
![8-[4-(benzyloxy)phenyl]-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one](/img/structure/B5157378.png)

![methyl 2-[(4-isobutoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5157389.png)
![5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(2-pyrazinylmethyl)-2-pyridinamine](/img/structure/B5157395.png)
![5-(4-morpholinylacetyl)-5H-dibenzo[b,f]azepine hydrochloride](/img/structure/B5157400.png)
![4-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5157404.png)
![3-({4-[(4-propyl-1H-1,2,3-triazol-1-yl)methyl]-1-piperidinyl}methyl)phenol trifluoroacetate (salt)](/img/structure/B5157411.png)

![2-(3-methoxyphenyl)-2-oxoethyl 5-[(3-nitrophenyl)amino]-5-oxopentanoate](/img/structure/B5157432.png)
![2-chloro-N-({[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5157438.png)


![ethyl oxo({4-[(2-pyrimidinylamino)sulfonyl]phenyl}amino)acetate](/img/structure/B5157472.png)